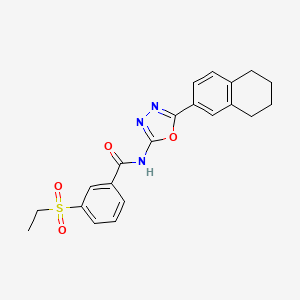

![molecular formula C17H22N2O2 B2627380 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone CAS No. 2034289-82-0](/img/structure/B2627380.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

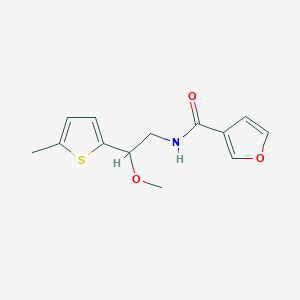

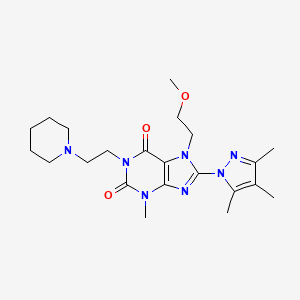

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or other spectroscopic methods. For the given compound, the specific InChI code or molecular structure is not available in the retrieved data .Chemical Reactions Analysis

The chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone” are not documented in the available resources .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- GABA Receptor Modulation : The acetic acid moiety attached to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals a framework similar to γ-aminobutyric acid (GABA). GABA is a neurotransmitter that plays a crucial role in inhibitory signaling within the central nervous system. Researchers explore derivatives of this compound as potential GABA receptor modulators, which could have implications for anxiety, epilepsy, and other neurological disorders .

Bridged Aza-Bicyclic Structures

- Palladium-Catalyzed Synthesis : The compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which serve as a versatile scaffold for further functionalization. Researchers can explore diverse bridged aza-bicyclic structures by modifying these products .

Peptide Mimetics and Backbone-Constrained Analogues

- Carbon-Atom Bridged Morpholines : The synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes involves using 4R-hydroxy-l-proline as a chiron. These compounds act as carbon-atom bridged morpholines. Scientists investigate their potential as peptide mimetics and backbone-constrained analogues, aiming to enhance bioavailability and stability .

Safety and Hazards

Mécanisme D'action

Target of Action

The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition .

Mode of Action

This refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Biochemical Pathways

These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Pharmacokinetics

This involves the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps to determine the onset, duration, and intensity of a drug’s effect .

Result of Action

This refers to the observable effects after a drug has been administered. These effects could be therapeutic (desired) or adverse (undesired) .

Action Environment

This refers to how various factors like pH, temperature, and presence of other molecules can influence the drug’s efficacy and stability .

Propriétés

IUPAC Name |

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJNWIMTBOFDIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)